Bis(5-amidino-2-benzimidazolyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-Amidino-2-Benzimidazolyl)Methanone typically involves the nucleophilic substitution of benzimidazole derivatives. One common method includes the reaction of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of potassium hydroxide in dimethyl sulfoxide solvent at elevated temperatures .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Bis(5-Amidino-2-Benzimidazolyl)Methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as benzyl bromide or benzyl chloride in the presence of potassium hydroxide and dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions typically result in substituted benzimidazole compounds .
Scientific Research Applications
Chemistry: Bis(5-Amidino-2-Benzimidazolyl)Methanone is used in coordination chemistry to form complexes with metals, which can be studied for their spectral and catalytic properties .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its structural similarity to naturally occurring nucleotides. It has been studied for its antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticancer activities .
Industry: In industry, this compound can be used as an optical sensor for bioimaging and in photovoltaic applications .
Mechanism of Action
The mechanism of action of Bis(5-Amidino-2-Benzimidazolyl)Methanone involves its interaction with molecular targets such as trypsin-1. The compound acts as an inhibitor of trypsin-1, which is a serine protease involved in various physiological processes . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity .
Comparison with Similar Compounds
Bis(5-Amidino-2-Benzimidazolyl)Methane Ketone: Similar structure but with a ketone group instead of a methanone group.
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc: A zinc complex of the compound, which shows different properties due to the presence of the metal ion.
Uniqueness: Bis(5-Amidino-2-Benzimidazolyl)Methanone is unique due to its specific structure that allows it to act as a potent inhibitor of trypsin-1. Its ability to form stable complexes with metals and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C17H14N8O |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(6-carbamimidoyl-1H-benzimidazole-2-carbonyl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C17H14N8O/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17/h1-6H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25) |
InChI Key |
VVVXDHROXQUONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(=N)N |
Origin of Product |
United States |
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